

# Synthesis of 2-(Methoxymethyl)pyridine via Williamson Ether Synthesis: Application Notes and Protocols

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## Compound of Interest

Compound Name: **2-(Methoxymethyl)pyridine**

Cat. No.: **B1295691**

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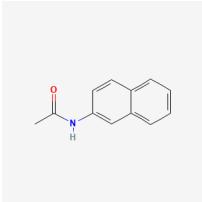
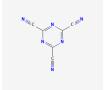
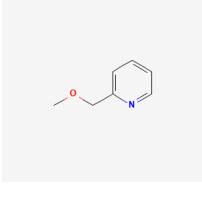
This document provides a detailed protocol for the synthesis of **2-(methoxymethyl)pyridine**, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 2-(hydroxymethyl)pyridine with methyl iodide in the presence of a strong base, sodium hydride.

## Reaction Principle

The Williamson ether synthesis is a classic  $S_N2$  reaction involving the nucleophilic substitution of a halide by an alkoxide ion. In this specific application, the hydroxyl group of 2-(hydroxymethyl)pyridine is first deprotonated by sodium hydride to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired ether, **2-(methoxymethyl)pyridine**. The use of an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended to facilitate this type of reaction.<sup>[1][2]</sup>

## Experimental Data

The following table summarizes the key reactants and products involved in the synthesis of **2-(methoxymethyl)pyridine**.

Compound Name	Structure	Molecular Formula	Molar Mass (g/mol)	Role
2-(Hydroxymethyl)pyridine		C <sub>6</sub> H <sub>7</sub> NO	109.13	Starting Material
Sodium Hydride		NaH	24.00	Base
Methyl Iodide		CH <sub>3</sub> I	141.94	Methylating Agent
2-(Methoxymethyl)pyridine		C <sub>7</sub> H <sub>9</sub> NO	123.15	Product

### Characterization Data for **2-(Methoxymethyl)pyridine**:

Property	Value
CAS Number	23579-92-2[3]
Molecular Weight	123.15 g/mol [3]
Appearance	Colorless liquid
Boiling Point	179-181 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ)	8.55 (d, 1H), 7.68 (t, 1H), 7.39 (d, 1H), 7.18 (dd, 1H), 4.58 (s, 2H), 3.42 (s, 3H)

## Experimental Protocols

This section provides a detailed methodology for the synthesis of **2-(methoxymethyl)pyridine**.

## Materials and Reagents:

- 2-(Hydroxymethyl)pyridine
- Sodium hydride (60% dispersion in mineral oil)
- Methyl iodide
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Ice bath
- Separatory funnel
- Rotary evaporator

## Procedure:

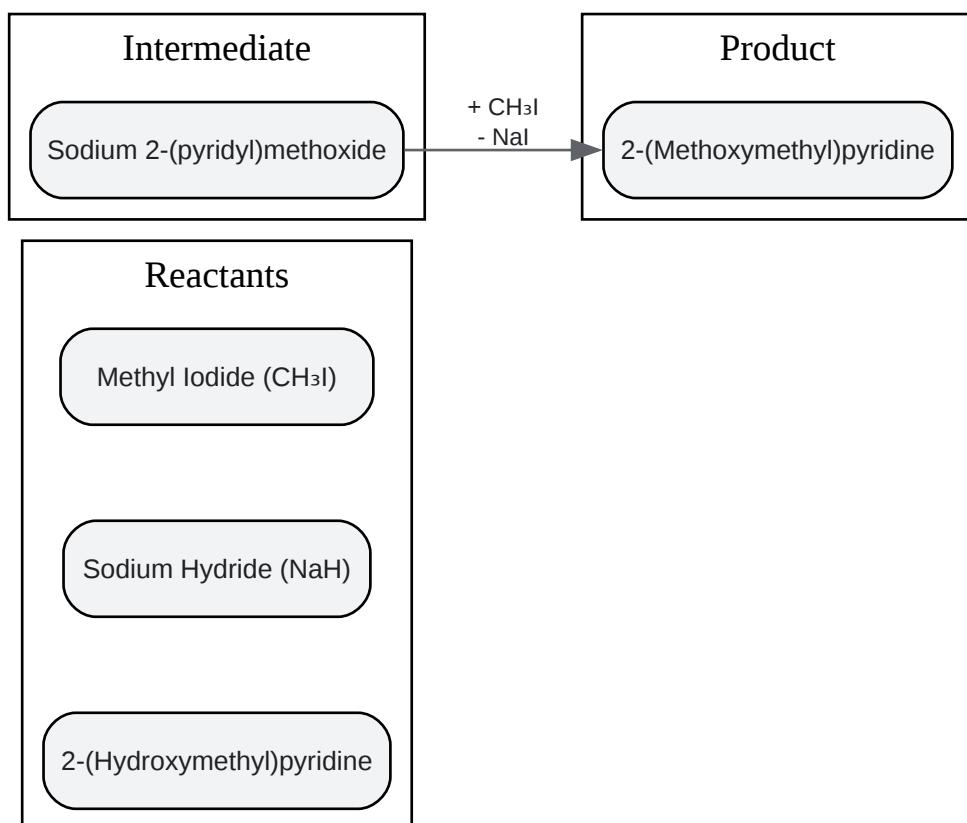
- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
- Solvent Addition: Add anhydrous DMF to the flask to create a suspension.
- Deprotonation: Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve 2-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DMF. Slowly add the 2-

(hydroxymethyl)pyridine solution to the sodium hydride suspension via a dropping funnel over 15-20 minutes.

- **Alkoxide Formation:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
- **Methylation:** Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 equivalents) dropwise to the flask.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
- **Washing:** Combine the organic layers and wash with brine (saturated NaCl solution).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(methoxymethyl)pyridine**.

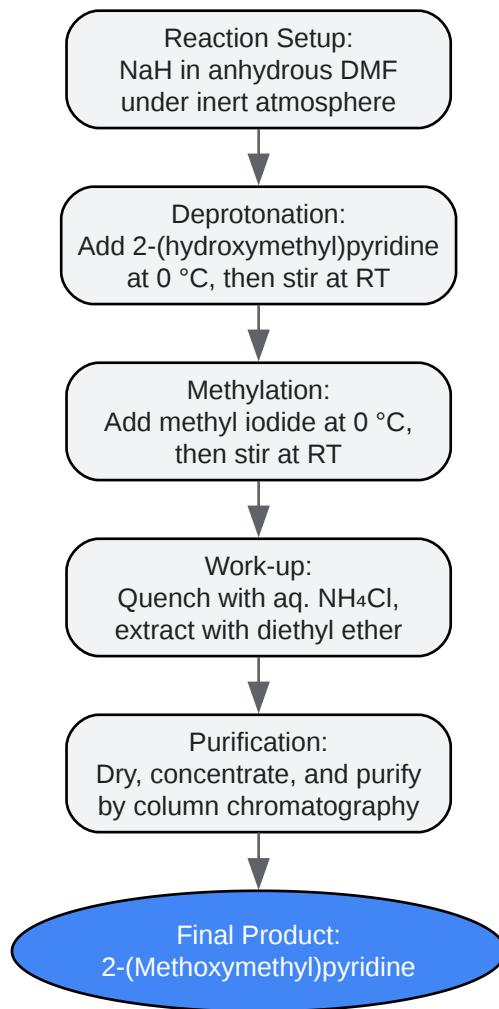
## Mandatory Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.



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Caption: Reaction scheme for the synthesis of **2-(Methoxymethyl)pyridine**.



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Caption: Experimental workflow for the synthesis of **2-(Methoxymethyl)pyridine**.

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## References

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